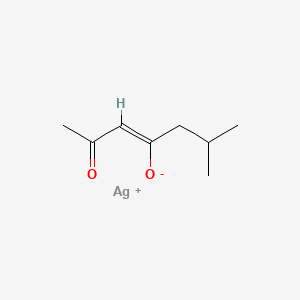

(6-Methylheptane-2,4-dionato-O,O')silver

Description

Structure

3D Structure of Parent

Properties

CAS No. |

94233-21-3 |

|---|---|

Molecular Formula |

C8H13AgO2 |

Molecular Weight |

249.06 g/mol |

IUPAC Name |

silver;(Z)-6-methyl-2-oxohept-3-en-4-olate |

InChI |

InChI=1S/C8H14O2.Ag/c1-6(2)4-8(10)5-7(3)9;/h5-6,10H,4H2,1-3H3;/q;+1/p-1/b8-5-; |

InChI Key |

ROMOKKOHNBEFPN-HGKIGUAWSA-M |

Isomeric SMILES |

CC(C)C/C(=C/C(=O)C)/[O-].[Ag+] |

Canonical SMILES |

CC(C)CC(=CC(=O)C)[O-].[Ag+] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Engineering for 6 Methylheptane 2,4 Dionato O,o Silver

Synthesis of 6-Methylheptane-2,4-dione Ligand and its Precursors

The ligand 6-methylheptane-2,4-dione, also known as isovalerylacetone, is a β-diketone or 1,3-diketone. sigmaaldrich.comrobinsonbrothers.ukstenutz.eu These compounds are versatile building blocks in coordination chemistry due to their ability to exist as keto-enol tautomers and form stable six-membered chelate rings with metal cations. The synthesis of β-diketones is a well-established area of organic chemistry, with several general methodologies available.

One of the most common and effective methods for preparing β-diketones is the Claisen condensation . ijpras.com This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of 6-methylheptane-2,4-dione, this would typically involve the reaction between acetone (B3395972) and an ester of isovaleric acid, such as ethyl isovalerate, using a base like sodium ethoxide or sodium hydride.

Other established synthetic routes to β-diketones include:

The acylation of ketones with acid chlorides. ijpras.com

The Baker-Venkataraman rearrangement, which converts an ortho-acyloxyketone into a β-diketone.

Aldol condensation reactions followed by oxidation of the resulting 3-hydroxy ketone intermediate. ijpras.com

The choice of method depends on the availability of starting materials and the desired scale of the reaction. The purity of the synthesized ligand is crucial for the subsequent formation of high-quality metal complexes.

Direct Synthesis Routes for (6-Methylheptane-2,4-dionato-O,O')silver

The synthesis of silver(I) β-diketonates can be achieved through several direct routes, primarily involving acid-base reactions or salt metathesis. These methods are generally efficient and yield the desired silver complex.

A convenient and frequently used method for synthesizing silver(I) β-diketonates is the direct acid-base reaction between silver(I) oxide (Ag₂O) and the corresponding β-diketone. nih.govnih.gov In this pathway, the β-diketone (HL) acts as a weak acid, donating a proton from its enolic form to the basic silver oxide.

The general reaction is as follows: Ag₂O + 2 HL → 2 AgL + H₂O

This reaction is typically carried out under ambient conditions in a suitable organic solvent, such as diethyl ether. nih.gov The water generated during the reaction can sometimes be incorporated into the final product, forming aqua-β-diketonates. nih.gov To obtain the anhydrous complex directly, strategies such as the use of molecular sieves to capture the generated water can be employed. nih.gov

Salt metathesis, or exchange reaction, is another versatile route for the synthesis of silver β-diketonates. mocvd-precursor-encyclopedia.de This method typically involves the reaction of a silver salt, most commonly silver nitrate (B79036) (AgNO₃), with a deprotonated form of the β-diketone ligand. nih.govmocvd-precursor-encyclopedia.de

A common procedure involves reacting the β-diketone (HL) with a base, such as triethylamine (B128534) (NEt₃), to form the β-diketonate anion in situ. This is then reacted with silver nitrate in a mixed solvent system, leading to the precipitation of the desired silver β-diketonate complex (AgL). mocvd-precursor-encyclopedia.de

This method is advantageous as it avoids the formation of water and can be used for β-diketones that are weaker acids. nih.gov The choice of silver salt and reaction conditions can be tailored to optimize the yield and purity of the final product.

Adduct Formation and Ancillary Ligand Incorporation in Silver(I) β-Diketonates

While unadducted silver β-diketonates can be synthesized, they often exhibit low volatility and thermal stability due to the formation of polymeric or oligomeric structures. nih.gov The large ionic radius of the Ag⁺ ion means that a single β-diketonate ligand is often insufficient to fully saturate the metal's coordination sphere. nih.gov A highly effective strategy to overcome this is the incorporation of neutral, ancillary Lewis base ligands to form stable, monomeric, and more volatile adducts. nih.govmocvd-precursor-encyclopedia.de

The primary strategy for achieving coordination sphere saturation in silver(I) β-diketonates is the formation of adducts with neutral ligands. nih.gov This approach breaks down the intermolecular bridging interactions that lead to polymerization, resulting in discrete, low-nuclearity complexes. nih.gov The choice of ancillary ligand is critical, as its electronic and steric properties will influence the final geometry, stability, and volatility of the complex. Since Ag⁺ is considered a "soft" metal center, it forms strong bonds with "soft" Lewis bases containing donor atoms like phosphorus, sulfur, or nitrogen, as well as with π-donor ligands like alkenes and alkynes. nih.gov The secondary coordination sphere, which includes molecules and ions interacting non-covalently with the primary ligands, can also influence the complex's properties. nih.govwikipedia.org

The addition of Lewis basic adducts significantly improves the stability and volatility of silver(I) β-diketonates, making them far more suitable for use as precursors in deposition techniques. mocvd-precursor-encyclopedia.de

Phosphine (B1218219) Ligands : Phosphines (PR₃) are strong σ-donors that effectively stabilize silver(I) centers. nih.govresearchgate.net They form stable, often monomeric or dimeric, adducts with silver β-diketonates, such as [(R₃P)ₘAg(β-diketonate)]. researchgate.net The steric bulk of the phosphine ligand can be used to control the coordination number of the silver ion, with bulkier ligands favoring lower coordination numbers. nih.gov Complexes with phosphine ligands, such as Ag(fod)(PMe₃), have been successfully used as MOCVD precursors. mocvd-precursor-encyclopedia.de While monophosphine adducts can be photosensitive, bis(phosphine) complexes generally exhibit greater stability. mocvd-precursor-encyclopedia.de

Cycloolefins and π-Donors : Silver(I) has a strong affinity for π-systems, readily forming adducts with alkenes and alkynes. nih.gov Ancillary ligands like cyclooctadiene (cod), vinyltriethoxysilane (B1683064) (VTES), and bis(trimethylsilyl)acetylene (B126346) (BTMSA) have been incorporated into silver β-diketonate structures. nih.govresearchgate.net These π-donor adducts often exhibit enhanced volatility, with some liquid complexes demonstrating a partial transition to the gas phase even at atmospheric pressure. nih.gov

N-donor Ligands : A variety of nitrogen-containing ligands, including amines, pyridines, and nitriles, can coordinate to the silver(I) center. nih.govresearchgate.net Ligands like 2,2'-bipyridine (B1663995) (bipy) and N,N,N',N'-tetramethylethylenediamine (tmeda) have been used to create adducts with structures ranging from binuclear complexes to coordination polymers. researchgate.net Even simple solvent molecules like acetonitrile (B52724) can act as N-donor ligands, forming adducts upon recrystallization. nih.govmdpi.com

The strategic selection of these ancillary ligands allows for the fine-tuning of the precursor's physical properties, such as melting point, solubility, and vapor pressure, which is essential for optimizing deposition processes.

Interactive Data Table: Examples of Ancillary Ligands for Silver(I) β-Diketonates

Below is an interactive table summarizing common classes of ancillary ligands and their effects. Use the search bar to filter the data.

Purification Techniques and Yield Optimization in Precursor Synthesis

The successful synthesis of high-purity this compound is critically dependent on meticulous purification strategies and the fine-tuning of reaction parameters to maximize yield. Due to the inherent sensitivity of non-fluorinated silver β-diketonate complexes to light and heat, purification processes must be chosen and executed with care. nih.gov Concurrently, optimizing the synthetic yield requires a systematic approach to managing reaction conditions and stoichiometry.

Purification Techniques

The purification of this compound, a non-fluorinated silver β-diketonate, presents challenges due to the compound's polymeric nature and thermal sensitivity. nih.govmdpi.com Unlike their fluorinated counterparts, which are often volatile and can be purified by sublimation, non-fluorinated silver β-diketonates typically decompose upon heating. mdpi.com Therefore, solution-based methods are generally employed.

Recrystallization

Recrystallization is the most common and effective method for purifying silver β-diketonate complexes. nih.gov The selection of an appropriate solvent system is paramount and is guided by the principle of high solubility at elevated temperatures and low solubility at lower temperatures. For complexes with significant organic character, a range of organic solvents can be considered.

Single Solvent Recrystallization: Solvents in which the complex exhibits moderate solubility, such as diethyl ether or acetonitrile, can be effective. nih.gov The impure solid is dissolved in a minimal amount of the warm solvent, filtered to remove insoluble impurities, and then allowed to cool slowly to induce crystallization.

Solvent/Anti-Solvent Recrystallization: This technique is useful when the compound is highly soluble in one solvent and poorly soluble in another, with the two solvents being miscible. For instance, the silver complex could be dissolved in a small amount of a good solvent like tetrahydrofuran (B95107) (THF), followed by the gradual addition of a non-polar anti-solvent such as hexane (B92381) until turbidity is observed. Gentle heating to redissolve the precipitate followed by slow cooling can yield pure crystals. rochester.edu

Adduct Formation: In some cases, recrystallization from coordinating solvents like acetonitrile or toluene (B28343) can lead to the formation of solvent adducts, which can then be isolated as pure crystalline solids. nih.gov The solvent can often be removed by gentle heating under vacuum, provided the adduct is not excessively stable.

It is crucial that all recrystallization procedures for this compound are conducted in the absence of light to prevent photochemical decomposition to metallic silver. nih.govnih.gov

Table 1: Potential Recrystallization Solvent Systems for this compound

| Solvent System | Type | Rationale |

| Diethyl Ether | Single Solvent | Often used for the synthesis and recrystallization of silver β-diketonates. nih.gov |

| Acetonitrile | Single Solvent / Adduct Former | Good solvent for silver complexes and can form crystalline adducts. nih.gov |

| Toluene | Single Solvent / Adduct Former | Can be effective for less polar complexes and may form adducts. nih.gov |

| Tetrahydrofuran / Hexane | Solvent/Anti-Solvent | A versatile system for compounds with moderate polarity. rochester.edu |

| Acetone / Water | Solvent/Anti-Solvent | Potentially useful if the complex has some water solubility. reddit.com |

Column Chromatography

While less common for highly polar or unstable metal complexes, column chromatography can be a viable purification technique for silver β-diketonates that are sufficiently stable and possess more "organic" character. acs.org The choice of stationary phase and eluent is critical to the success of this method.

Stationary Phase: Silica gel is a common choice, but its acidic nature can sometimes lead to the decomposition of sensitive complexes. Alumina (neutral or basic) may be a gentler alternative.

Eluent System: A solvent system that provides good separation of the desired complex from impurities, as determined by thin-layer chromatography (TLC), should be used. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Given the light sensitivity of the silver complex, the column should be protected from light during the entire separation process, for instance, by wrapping it in aluminum foil.

Yield Optimization

Maximizing the yield of this compound involves careful control over several key experimental parameters.

Reactant Purity and Stoichiometry

The stoichiometry of the reactants also plays a significant role. While a 1:1 molar ratio of the silver precursor to the β-diketone is theoretically required, empirical optimization may be necessary. Using a slight excess of the more volatile β-diketone can help to drive the reaction to completion, with the excess being readily removable during workup.

Reaction Conditions

Silver Precursor: The choice of the silver(I) source can influence the reaction rate and yield. Silver(I) oxide (Ag₂O) is a commonly used precursor for the synthesis of silver β-diketonates, reacting with the acidic β-diketone to form the silver complex and water. nih.govnih.gov Silver nitrate (AgNO₃) is another option, often used in the presence of a base like triethylamine (NEt₃) to neutralize the nitric acid formed. mocvd-precursor-encyclopedia.de

Solvent: The reaction is typically carried out in an organic solvent in which the reactants are soluble. Diethyl ether is a frequently employed solvent for this type of synthesis. nih.gov

Temperature: These reactions are generally conducted at ambient or slightly below ambient temperatures to minimize thermal decomposition of the product. nih.gov

Atmosphere and Light: To prevent oxidation and photosensitized decomposition, the synthesis should be performed under an inert atmosphere (e.g., nitrogen or argon) and rigorously protected from light. nih.gov

Water Removal: The water generated during the reaction of Ag₂O with the β-diketone can potentially be incorporated into the product structure. nih.gov The use of molecular sieves can help to remove this water in situ, which may improve the yield of the anhydrous product. rsc.org

Table 2: Key Parameters for Yield Optimization in the Synthesis of this compound

| Parameter | Condition | Rationale |

| Silver Precursor | Silver(I) oxide (Ag₂O) or Silver Nitrate (AgNO₃) | Ag₂O is a common and effective precursor. nih.govnih.gov AgNO₃ may require the addition of a base. mocvd-precursor-encyclopedia.de |

| Ligand Purity | High purity | Minimizes side reactions and simplifies purification. nih.gov |

| Stoichiometry | Near 1:1 (Ag:Ligand), possibly with a slight excess of ligand | A slight excess of the ligand can promote complete reaction of the silver precursor. |

| Solvent | Anhydrous, inert solvent (e.g., diethyl ether) | Provides a suitable reaction medium and minimizes side reactions. nih.gov |

| Temperature | Ambient or below | Prevents thermal decomposition of the product. nih.gov |

| Atmosphere | Inert (Nitrogen or Argon) | Protects against oxidation. nih.gov |

| Light Conditions | Exclusion of light | Prevents photochemical decomposition. nih.govnih.gov |

| Byproduct Removal | Use of molecular sieves | Can remove water generated in situ to favor the formation of the anhydrous complex. rsc.org |

By systematically addressing these purification and yield optimization strategies, it is possible to obtain this compound in high purity and good yield, which is essential for its subsequent applications.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Methylheptane 2,4 Dionato O,o Silver

Gas-Phase Structural Probing relevant to Vapor Transport

The analysis of the gas-phase structure and stability of (6-Methylheptane-2,4-dionato-O,O')silver is crucial for understanding its potential as a precursor in vapor transport and deposition techniques. Mass spectrometry is a primary tool for this investigation, providing insights into the molecule's ability to remain intact in the gas phase and detailing its decomposition pathways upon ionization.

Mass Spectrometry for Molecular Integrity and Fragmentation Patterns

Mass spectrometry of this compound under electron ionization (EI) conditions provides critical data on its molecular integrity and fragmentation behavior. The analysis reveals whether the complex is volatile and stable enough to exist as a monomeric species in the gas phase. The fragmentation pattern offers a roadmap to the weakest bonds within the molecule and the relative stability of the resulting fragment ions.

A detailed examination of the mass spectrum would typically involve identifying the molecular ion peak ([M]⁺), which confirms that the complex has vaporized without decomposition. The subsequent fragmentation involves the cleavage of bonds within the ligand and the metal-ligand bond.

For this compound, the fragmentation is hypothesized to proceed through several key pathways, primarily centered on the 6-methylheptane-2,4-dione ligand. The initial ionization event would produce the molecular ion, [Ag(C₈H₁₃O₂) ]⁺. Subsequent fragmentation is likely to involve the silver-containing fragments as well as the organic ligand fragments.

Key fragmentation of the ligand itself involves characteristic losses of alkyl and functional groups. The presence of the silver atom can influence the fragmentation, potentially stabilizing certain fragments through coordination. The primary fragmentation pathways anticipated for the ligand portion of the complex are alpha-cleavages relative to the carbonyl groups and the loss of stable neutral molecules.

A plausible fragmentation pattern for the organic ligand, based on the known spectrum of 6-methylheptane-2,4-dione, would include significant peaks corresponding to the loss of a methyl group (CH₃) and an isobutyl group (C₄H₉). The cleavage adjacent to the carbonyl groups is a common and energetically favorable fragmentation pathway for ketones.

The mass spectrum of the silver complex is expected to show ions corresponding to the intact complex, the complex after the loss of various ligand fragments, the silver ion itself, and the fragments of the organic ligand. The relative abundance of these ions provides insight into the strength of the metal-ligand bond versus the covalent bonds within the ligand.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation Data for this compound

Below is a table detailing the expected major ions in the mass spectrum of this compound. The m/z (mass-to-charge ratio) values are calculated based on the most abundant isotopes (¹⁰⁷Ag, ¹²C, ¹H, ¹⁶O).

| m/z (Hypothesized) | Ion Formula | Proposed Fragment Identity |

| 249 | [C₈H₁₃O₂Ag]⁺ | Molecular Ion ([M]⁺) |

| 234 | [C₇H₁₀O₂Ag]⁺ | Loss of a methyl radical (•CH₃) from the ligand |

| 192 | [C₄H₅O₂Ag]⁺ | Loss of an isobutyl radical (•C₄H₉) from the ligand |

| 150 | [C₈H₁₄O₂]⁺ | Ligand molecular ion, indicating cleavage of the Ag-O bond |

| 107 | [Ag]⁺ | Silver ion, resulting from the complete loss of the organic ligand |

| 99 | [C₅H₇O₂]⁺ | A key fragment from the ligand, resulting from cleavage of the isobutyl group |

| 85 | [C₅H₉O]⁺ | Fragment from the ligand, likely from the loss of a methyl and a carbonyl group |

| 57 | [C₄H₉]⁺ | Isobutyl cation, a major fragment from the ligand |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Isopropyl cation or Acetyl cation, both being stable and common fragments from the ligand |

Thermal Behavior and Decomposition Pathways of 6 Methylheptane 2,4 Dionato O,o Silver As a Precursor

Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and volatility of precursors. researchgate.net For silver β-diketonates, TGA typically reveals a single-step or multi-step weight loss process corresponding to the sublimation and/or decomposition of the compound to form metallic silver. nih.gov The decomposition temperature is a key parameter, and for many silver β-diketonates, this occurs at relatively low temperatures (often below 200°C), which is advantageous for deposition processes. nih.gov

Table 1: Thermal Properties of Selected Silver(I) β-Diketonate Precursors

| Compound/Ligand | Abbreviation | Decomposition Temperature (°C) | Volatility | Notes |

|---|---|---|---|---|

| 1,1,1-trifluoro-2,4-pentanedionate | tfac | ~180-200 nih.gov | Moderate | Decomposes to metallic silver in a helium atmosphere. nih.gov |

| 1,1,1,2,2-pentafluoro-3,5-pentanedionate | pfpac | Slightly more stable than Ag(tfac) nih.gov | Moderate | Decomposes to metallic silver. nih.gov |

| 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate | hfac | Thermally stable up to 120°C nih.gov | High | Often used with neutral ligands to improve stability and volatility. nih.gov |

Note: The data presented is based on studies of related silver β-diketonate compounds and serves as an illustration of general trends.

In-Situ Pyrolysis and Gas-Phase Product Analysis

Understanding the gas-phase decomposition is crucial for controlling film purity and deposition chemistry. In-situ studies, often coupling pyrolysis with techniques like mass spectrometry, provide detailed information on the decomposition pathways.

The thermal decomposition of metal β-diketonates involves the cleavage of the ligand framework. researchgate.net Pyrolysis studies of the β-diketone ligands themselves show that they decompose via pathways such as retro-ene reactions or homolytic bond cleavage. rsc.org For example, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (the ligand corresponding to the 'thd' or 'DPM' precursor) decomposes through the homolysis of the central C-CO bond. rsc.org

When coordinated to a metal center like silver, the decomposition can be more complex. The process generally involves the dissociation of chemical bonds in a sequence that can be influenced by temperature and the metal ion's properties. researchgate.net Common volatile byproducts from the decomposition of metal β-diketonates can include smaller hydrocarbon fragments, carbon monoxide, and ketenes, resulting from the breakdown of the ligand structure. researchgate.netrsc.org The goal in precursor design is for the ligand fragments to be volatile and stable, preventing their incorporation as impurities into the deposited silver film.

The strength of the metal-oxygen (M-O) bond relative to the internal bonds of the ligand (e.g., C-O, C-C) dictates the initial fragmentation steps. researchgate.net Studies on various metal β-diketonates suggest that the C-O bond is often the first to dissociate at elevated temperatures, followed by the M-O bond. researchgate.net The kinetics of these processes are influenced by factors such as the electronegativity of the substituents on the ligand. iosrjournals.org For instance, electron-withdrawing groups can affect the electron density around the metal center, thereby influencing the lability of the ligands. iosrjournals.org

Solid-State Decomposition Mechanisms and Residue Analysis

For applications involving the direct thermal decomposition of a solid precursor, understanding the solid-state mechanism is essential. acs.org The decomposition of silver precursors like silver acetate (B1210297) and silver oxalate (B1200264) has been shown to proceed directly to the formation of metallic silver without stable crystalline intermediates. acs.orgresearchgate.net This process often involves nucleation and growth of silver nanoparticles on the surface of the precursor crystals. acs.org

It is expected that (6-Methylheptane-2,4-dionato-O,O')silver would follow a similar pathway, where heating the solid precursor leads to the breakdown of the crystal lattice and the reduction of Ag(I) to Ag(0), forming metallic silver. The organic ligand fragments are liberated as volatile gases. The residue after complete decomposition under an inert atmosphere is typically pure metallic silver. nih.gov The morphology and crystallinity of the resulting silver can be influenced by the heating rate, temperature, and the morphology of the initial precursor. acs.org The solid-state synthesis of silver nanoparticles can also be achieved by milling a silver salt with a reducing agent, highlighting a non-thermal pathway for solid-state conversion. google.comresearchgate.net

Influence of Atmosphere and Substrate on Thermal Decomposition Pathways

The decomposition pathway and the final products are highly sensitive to the reaction atmosphere.

Inert Atmosphere (e.g., N2, Ar, He): Decomposition typically yields pure metallic silver, as the ligand fragments are removed without further reaction. nih.govresearchgate.net This is the preferred condition for depositing high-purity metal films.

Oxidizing Atmosphere (e.g., Air, O2): The presence of oxygen can lead to the combustion of the organic ligands, forming CO2 and H2O. While this can lead to cleaner decomposition, there is also a risk of oxidizing the metallic silver to form silver oxides, or the formation of metal carbonates as final products, depending on the precursor. researchgate.net

Reducing Atmosphere (e.g., H2): A reducing atmosphere can facilitate the reduction of the Ag(I) center to metallic silver at potentially lower temperatures and can help remove organic residues by forming volatile hydrocarbons.

The substrate can also play a significant role. The chemisorption of the precursor on the substrate surface is the initial step in CVD/ALD processes. The nature of the substrate surface, such as the density of hydroxyl groups on an oxide surface, can influence the amount of precursor that adsorbs and the subsequent decomposition mechanism, potentially leading to different film growth modes. researchgate.net

Vapor Phase Transport and Precursor Delivery Systems for 6 Methylheptane 2,4 Dionato O,o Silver

Quantitative Measurement of Vapor Pressure and Sublimation Enthalpy

The volatility of a precursor, quantitatively described by its vapor pressure as a function of temperature, is a fundamental property for its application in vapor deposition techniques. mdpi.com Precursors must exhibit sufficient vapor pressure at moderate temperatures to ensure adequate mass transport to the deposition chamber. mdpi.com

For (6-Methylheptane-2,4-dionato-O,O')silver, specific quantitative data on vapor pressure and sublimation enthalpy are not extensively reported in the scientific literature. This is characteristic of many non-fluorinated silver β-diketonates, which often exhibit limited volatility. mdpi.com Research indicates that such compounds tend to have strong intermolecular interactions, potentially forming polymeric structures, which hinders their transition into the gas phase. mdpi.com Upon heating, they often decompose before a significant vapor pressure can be achieved. mdpi.com

The thermal behavior of silver β-diketonates is highly dependent on the nature of the β-diketonate ligand. Fluorination of the ligand typically increases volatility due to weaker intermolecular forces. mdpi.com The general trend in volatility and stability for different classes of silver β-diketonate precursors is summarized in the table below.

Table 1: General Thermal Properties of Silver β-Diketonate Precursor Classes

| Precursor Class | Ligand Type | Typical Volatility | Thermal Stability | Suitability for Conventional CVD/ALD |

|---|---|---|---|---|

| Non-Fluorinated | Acetylacetonate (acac), 6-Methylheptane-2,4-dionate, etc. | Low | Low; often decompose upon heating | Poor; vaporization is not typically observed |

| Fluorinated | Hexafluoroacetylacetonate (hfac), Trifluoroacetylacetonate (tfac) | High | Moderate to High | Good; many are easily sublimated or distilled |

| Ligand-Stabilized | β-diketonate + Neutral Ligand (e.g., PBu₃, PEt₃) | Moderate to High | Enhanced | Good; phosphine (B1218219) adducts can stabilize non-fluorinated complexes |

This table presents generalized information based on trends discussed in the literature. mdpi.com

Design and Optimization of Evaporation Sources for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

The design of the evaporation source is tailored to the physical state and thermal properties of the precursor. For solid, low-volatility precursors like this compound would likely be, a sublimator or a bubbler (if soluble in a high-boiling point, inert solvent) would be employed.

Optimization of these sources for thermally sensitive compounds involves:

Precise Temperature Control: The evaporator must be maintained within a narrow temperature window—high enough to generate sufficient vapor pressure but below the precursor's decomposition temperature. google.com

Surface Area Maximization: For solid-source sublimators, maximizing the surface area of the precursor powder enhances the sublimation rate at a given temperature.

Carrier Gas Flow Dynamics: The flow rate of an inert carrier gas (e.g., Argon or Nitrogen) through the evaporator must be optimized to efficiently entrain the precursor vapor and transport it to the reactor without causing condensation or premature reactions.

Given the tendency of non-fluorinated silver β-diketonates to decompose, a conventional evaporation source may not be suitable. mdpi.com Alternative delivery methods that minimize thermal stress on the precursor are often required.

Liquid Injection Systems for Enhanced Precursor Delivery

Direct Liquid Injection (DLI) is an advanced precursor delivery technique particularly suited for compounds that are thermally unstable or have low volatility. annealsys.com This method avoids the prolonged heating of the precursor associated with conventional bubblers. mdpi.com In a DLI system, the precursor is first dissolved in a suitable organic solvent. The resulting solution is then injected as micro-droplets into a vaporizer, where flash evaporation occurs. This rapid heating minimizes the residence time of the precursor at high temperatures, reducing the likelihood of thermal decomposition. annealsys.com

The key components and operational parameters of a DLI system include:

Precursor Solution: The precursor must be highly soluble in a non-reactive, volatile solvent. The high solubility of some silver β-diketonates in organic solvents makes them potential candidates for this method. mdpi.com

Liquid Injector: A high-speed valve or pump precisely controls the delivery of the liquid solution.

Vaporizer: This heated chamber is maintained at a temperature sufficient to rapidly vaporize both the solvent and the precursor.

Carrier Gas: An inert gas transports the vaporized precursor and solvent mixture to the deposition chamber.

DLI-CVD and DLI-ALD systems have been successfully used for depositing silver films from other organometallic precursors, demonstrating the viability of this approach for thermally sensitive silver compounds. annealsys.comresearchgate.net This technique represents a promising pathway for utilizing precursors like this compound, which are unsuitable for traditional thermal evaporation methods. mdpi.com

Stability of Precursor in Vapor Phase and Prevention of Premature Decomposition

The stability of the precursor in the vapor phase during its transport from the source to the substrate is paramount for achieving high-quality films. google.com Premature decomposition leads to gas-phase nucleation, resulting in particle contamination and non-uniform film growth.

For this compound, significant challenges with vapor phase stability are expected due to its non-fluorinated β-diketonate ligand. mdpi.com The primary reasons for the low thermal stability of such compounds include:

Weak Ag-O Bonds: The bonds between the silver ion and the oxygen atoms of the diketonate ligand can be thermally labile.

Easy Reduction of Ag(I): The silver(I) center is easily reduced to metallic silver (Ag(0)), a process that can be initiated by thermal energy alone. mdpi.com

Ligand Decomposition: The organic ligand itself can undergo thermal fragmentation.

Strategies to prevent premature decomposition during vapor transport include:

"Cold-Wall" Reactor Design: In a cold-wall CVD reactor, only the substrate is heated, while the reactor walls remain cool. This minimizes the time the precursor vapor is exposed to high temperatures before reaching the substrate.

Optimized Transport Lines: The tubing connecting the evaporator to the reactor must be heated to a precise temperature that prevents precursor condensation without inducing thermal decomposition.

Reduced Residence Time: High carrier gas flow rates can be used to shorten the time the precursor spends in the heated zones of the system.

Use of Stabilizing Agents: While not an intrinsic part of the specified precursor, co-injecting a stabilizing agent or using adducts with neutral ligands (such as phosphines) is a known strategy to enhance the thermal stability of silver β-diketonates. mdpi.com

Ultimately, for a thermally sensitive precursor like this compound, delivery systems like DLI that minimize thermal exposure are the most effective at preventing premature decomposition. mdpi.com

Mechanistic Investigations of Material Deposition from 6 Methylheptane 2,4 Dionato O,o Silver

Chemical Vapor Deposition (CVD) Growth Mechanisms

Chemical Vapor Deposition is a process that involves the vaporization of a precursor, its transport to a substrate, and its subsequent decomposition on the heated substrate surface to form a solid film. mdpi.com The growth of silver films from (6-Methylheptane-2,4-dionato-O,O')silver is a complex process involving gas-phase and surface-level chemical reactions.

Gas-Phase Reactions and Adsorption Phenomena on Substrates

The initial step in the CVD process is the vaporization of the this compound precursor and its transport into the reaction chamber. mdpi.com For effective CVD, precursors must exhibit a balance of volatility and thermal stability. researchgate.netnih.gov Silver β-diketonates, in their simple form, can have low volatility due to the formation of polymer-like structures. mdpi.comnih.gov This can lead to thermal decomposition in the vapor phase before the precursor reaches the substrate, a phenomenon that should be controlled to ensure high-quality film growth. mdpi.comnih.gov

Once in the gas phase, the precursor molecules are transported to the substrate. The process begins with the physical adsorption (physisorption) of the intact precursor molecule onto the substrate surface, driven by weak van der Waals forces. This is followed by chemical adsorption (chemisorption), where stronger bonds form between the precursor and the substrate. The nature of the substrate can influence the adsorption behavior and the quality of the resulting film. nih.gov For instance, the electrical properties and surface structure of the substrate can affect the density of active sites available for adsorption and subsequent reactions. nih.gov

Surface Reaction Pathways and Ligand Desorption Kinetics

Following adsorption, the this compound precursor undergoes thermal decomposition on the heated substrate. This surface-mediated reaction involves the breaking of the silver-oxygen bonds within the β-diketonate ligand. The silver(I) center is reduced to metallic silver (Ag(0)), which nucleates and grows to form the film.

Ag(C₈H₁₃O₂) (adsorbed) → Ag (solid) + C₈H₁₃O₂ (gas/fragments)

The kinetics of ligand desorption is a critical factor in the deposition process. If desorption is slow, it can become the rate-limiting step, leading to carbon and oxygen contamination in the silver film. The thermal stability of the ligand itself plays a role; unstable ligands may fragment on the surface before desorbing, potentially leading to more complex surface chemistry and a higher likelihood of impurity incorporation.

Role of Co-reactants (e.g., Reducing Agents) in Film Formation

To improve film purity and lower the required deposition temperature, co-reactants are often introduced into the CVD chamber along with the silver precursor. Reducing agents, such as alcohols (e.g., propan-1-ol) or hydrazine, are particularly effective. liverpool.ac.ukresearchgate.net

The use of an alcohol co-reactant introduces a different reaction mechanism. This process leverages the catalytic reactivity of silver surfaces with alcohols. researchgate.net The proposed mechanism involves the oxidative-dehydrogenation of the alcohol on the silver surface, which acts as the driving force for the deposition. researchgate.net For example, with an alcohol (R-CH₂OH), the reaction facilitates the reduction of the silver precursor while the alcohol is oxidized to an aldehyde (R-CHO) and hydrogen. This catalytic cycle allows for the growth of high-purity silver films at significantly lower temperatures than thermal CVD alone. researchgate.net In-situ mass spectrometry has confirmed the occurrence of this catalytic reaction during the deposition process. researchgate.net

The choice of co-reactant can significantly impact the deposition characteristics and the final film properties.

| Co-reactant | Deposition Temperature Window | Film Characteristics | Reference |

| Propan-1-ol | Narrow (e.g., 123-128 °C for a similar precursor) | Textured, film-like coatings | liverpool.ac.uk |

| Hydrazine | Wider (e.g., 105-128 °C for a similar precursor) | Less textured, better surface adhesion | liverpool.ac.uk |

Atomic Layer Deposition (ALD) Principles and Surface Chemistry

Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions. nthu.edu.twresearchgate.net This method provides exceptional control over film thickness and conformality at the atomic level, which is a key advantage over traditional CVD. nthu.edu.twresearchgate.net

Self-Limiting Surface Reactions and Cycle Control

The foundation of ALD is the self-limiting nature of the chemical reactions between the precursor and the substrate surface. nthu.edu.tw An ALD cycle for silver deposition using this compound would consist of two distinct half-reactions.

In the first half-reaction, a pulse of the vaporized silver precursor is introduced into the reactor. The precursor molecules react with the available active sites on the substrate surface until all sites are occupied. At this point, the reaction stops, or self-saturates, because no further precursor molecules can react with the surface. nthu.edu.twavs.org This chemisorption process leaves a monolayer of the silver precursor fragment on the surface.

The second half-reaction involves introducing a co-reactant (e.g., a reducing agent) that reacts with the surface-bound species, reducing the silver and forming the desired metallic layer. mdpi.com This reaction also self-saturates once all the chemisorbed precursor has reacted. avs.org The thickness of the film is precisely controlled by the number of ALD cycles performed, as each cycle ideally deposits the same amount of material. epfl.ch

Sequential Pulsing of Precursor and Reactant

To ensure that the half-reactions remain separate and self-limiting, the precursor and co-reactant are introduced into the reaction chamber in a sequential series of pulses. google.com A typical ALD cycle consists of four steps: nthu.edu.tw

Precursor Pulse : A pulse of this compound vapor is introduced, leading to chemisorption on the substrate.

Purge : An inert gas (e.g., nitrogen or argon) is flowed through the chamber to remove any unreacted precursor molecules and gaseous byproducts from the first half-reaction. nthu.edu.twgoogle.com This step is critical to prevent gas-phase reactions (CVD-type growth) in the subsequent step.

Co-reactant Pulse : A pulse of the reducing agent (e.g., alcohol vapor or hydrazine) is introduced. It reacts with the surface-adsorbed silver precursor layer to form metallic silver and gaseous byproducts.

Purge : The inert gas is used again to purge the chamber of excess co-reactant and reaction byproducts, preparing the surface for the next cycle. nthu.edu.twgoogle.com

This precisely controlled, sequential process allows for the deposition of highly uniform and conformal silver films, even on complex, three-dimensional structures. epfl.ch In-situ studies using techniques like quartz crystal microbalance (QCM) on similar silver precursors have helped elucidate these surface reaction mechanisms, confirming the chemisorption of the precursor followed by its reaction with the co-reactant to form metallic silver. liverpool.ac.uk

Focused Electron Beam-Induced Deposition (FEBID) Mechanisms

Focused electron beam-induced deposition (FEBID) is a direct-write nanofabrication technique that utilizes a focused electron beam to locally decompose precursor molecules adsorbed on a substrate, leading to the deposition of a solid material. The process is initiated by the interaction of the primary electron beam with the substrate, which generates secondary electrons. These low-energy secondary electrons are primarily responsible for the dissociation of the precursor molecules.

Electron-Induced Dissociation and Ligand Removal Pathways

While direct studies on the electron-induced dissociation of this compound are not prominently available in the reviewed literature, insights can be drawn from related silver β-diketonate precursors, such as (1,1,1,5,5,5-hexafluoroacetylacetonato)silver(I) trimethylphosphine (B1194731) ((hfac)AgPMe3). beilstein-journals.orgarxiv.org For these types of compounds, the process begins with the cleavage of the molecules by the electron beam. arxiv.org

The electron-induced fragmentation of the precursor is the critical step. Ideally, the interaction with electrons should lead to the complete cleavage of all metal-ligand bonds to form a pure metallic deposit. beilstein-journals.orgarxiv.org However, incomplete dissociation is common, often resulting in the incorporation of carbonaceous impurities into the deposited material. nih.gov For silver carboxylate precursors, a different class of compounds, studies have shown that they can fragment via the loss of volatile CO2, with the remaining alkyl radical converting to a stable and also volatile alkene. nih.govnih.govmdpi.com This efficient removal of ligand fragments leads to higher purity silver deposits. nih.govnih.govmdpi.com

In the case of the β-diketonate precursor (hfac)AgPMe3, the deposition is highly sensitive to the irradiation conditions, which can lead to variations in the final composition of the deposit. beilstein-journals.orgarxiv.org One observed phenomenon is the formation of an internal layered structure, with a pure silver layer at the substrate interface, covered by a deposit with lower silver content. beilstein-journals.org This suggests complex, multi-step reaction pathways that may be influenced by the local environment and electron dose.

Table 1: General Electron-Induced Dissociation Pathways for Silver Precursors

| Precursor Class | Primary Dissociation Step | Volatile Byproducts | Resulting Deposit Purity |

|---|---|---|---|

| Silver Carboxylates | Loss of CO2 | CO2, Alkenes | High |

This table summarizes general findings for classes of silver precursors to infer potential pathways for this compound.

Influence of Electron Flux and Substrate Temperature on Deposition

The electron flux (electrons per unit area per unit time) and substrate temperature are critical parameters that significantly influence the deposition rate, composition, and morphology of the material grown by FEBID.

Electron Flux: The deposition process is sensitive to irradiation conditions. beilstein-journals.orgarxiv.org A high electron flux can increase the rate of precursor dissociation. However, if the precursor replenishment rate on the surface is slower than the dissociation rate, it can lead to depletion of the precursor and co-deposition of carbon from residual hydrocarbons in the vacuum chamber, thus reducing the purity of the silver deposit. For the β-diketonate precursor (hfac)AgPMe3, varying the irradiation conditions was found to lead to different deposit compositions and internal inhomogeneities. beilstein-journals.org

Substrate Temperature: The substrate temperature directly affects the residence time of precursor molecules on the surface.

Lower Temperatures: Lowering the temperature increases the precursor adsorption and surface coverage, which can potentially increase the deposition rate. However, it may also trap volatile byproducts, leading to higher contamination levels in the deposit.

For silver carboxylates, a balance must be struck between efficient ligand desorption and sufficient precursor residence time. wikipedia.org Similarly, for β-diketonates like this compound, an optimal temperature window is expected that maximizes the growth rate of high-purity silver. For the related precursor (hfac)AgPMe3, an evaporation temperature of 70–80 °C is used, implying that the substrate temperature must be controlled to maintain an appropriate surface coverage without causing excessive condensation or desorption. beilstein-journals.orgarxiv.org

Table 2: Effects of Process Parameters on Silver FEBID

| Parameter | Effect of Increase | Consequence on Deposition |

|---|---|---|

| Electron Flux | Increased precursor dissociation rate | Can improve growth rate; may decrease purity if precursor replenishment is too slow. |

| Substrate Temperature | Decreased precursor residence time; Increased desorption of ligand fragments | Can decrease growth rate; generally improves deposit purity. |

This table outlines the general influence of key parameters on the FEBID process for silver precursors.

Solution-Based Reduction and Nanoparticle Formation Mechanisms

Nucleation and Growth Kinetics in Colloidal Systems

The formation of nanoparticles from a precursor in solution is generally understood to occur in two main stages: nucleation and growth. This process is often described by the LaMer model. rsc.org

Nucleation: The process begins with the chemical reduction of silver ions (Ag+) to silver atoms (Ag0). nih.govmdpi.com As the concentration of Ag0 atoms increases, the solution becomes supersaturated. Once a critical supersaturation level is reached, the atoms begin to aggregate into small, stable clusters called nuclei. This event, known as nucleation, is often a rapid, burst-like process that consumes a significant portion of the precursor. rsc.org The nucleation phase can be an exothermic process. researchgate.net

Growth: Following nucleation, the remaining silver atoms in the solution diffuse to the surface of the existing nuclei and deposit onto them, causing the nanoparticles to grow in size. nih.gov This growth phase continues until the precursor is depleted. In some systems, the growth phase can be endothermic. researchgate.net If the nucleation event is short and distinct, followed by a slower growth phase, a monodisperse (uniform) size distribution of nanoparticles can be achieved. However, if nucleation is continuous or occurs in multiple bursts, it can lead to a polydisperse (non-uniform) size distribution. rsc.org

The kinetics of these processes—the rates of reduction, nucleation, and growth—are highly dependent on factors such as temperature, precursor concentration, and the pH of the solution. nih.gov The time evolution of the reaction can be monitored using techniques like UV-vis spectroscopy, which tracks the appearance and development of the surface plasmon resonance peak characteristic of silver nanoparticles. nih.gov

Role of Reducing Agents and Stabilizers in Controlling Morphology and Size Distribution

The choice of reducing and stabilizing agents is paramount in controlling the final size, shape, and stability of the synthesized silver nanoparticles. researchgate.netsemanticscholar.org

Reducing Agents: The primary role of the reducing agent is to donate electrons to reduce Ag+ ions to Ag0 atoms. The strength of the reducing agent affects the kinetics of the reaction.

Strong Reducing Agents (e.g., sodium borohydride): These agents cause a very fast reduction of silver ions, leading to a rapid nucleation burst and the formation of a large number of small nuclei. This typically results in smaller, more uniform nanoparticles. nih.gov

Weak Reducing Agents (e.g., sodium citrate (B86180), ascorbic acid): These agents reduce the silver ions more slowly. researchgate.netnih.gov This can lead to slower nucleation and growth rates, which can be manipulated to produce larger particles or specific shapes like prisms or rods. researchgate.net The concentration of the reducing agent is also a key factor; for instance, increasing the concentration of trisodium (B8492382) citrate has been shown to result in smaller silver nanoparticles. researchgate.netsemanticscholar.org

Stabilizers (Capping Agents): Stabilizers are molecules that adsorb onto the surface of the nanoparticles as they form. mdpi.com Their function is to prevent the nanoparticles from aggregating and precipitating out of the solution. They achieve this by creating a protective layer that imparts electrostatic or steric repulsion between particles. nih.gov

Common Stabilizers: Examples include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyvinyl alcohol (PVA), or small molecules like citrate ions (which can also act as a weak reducing agent). nih.gov

Influence on Morphology: The way a stabilizer binds to different crystallographic faces of the growing nanoparticle can influence its final shape. By selectively binding to certain faces, a stabilizer can slow down growth in that direction, promoting growth in other directions and leading to anisotropic shapes like nanorods, nanowires, or nanoprisms.

The interplay between the rate of reduction and the rate of surface capping is critical in determining the final particle morphology and size distribution.

Table 3: Common Reagents in Silver Nanoparticle Synthesis and Their Roles

| Reagent Type | Examples | Primary Role | Effect on Nanoparticles |

|---|---|---|---|

| Reducing Agent | Sodium Borohydride, Sodium Citrate, Ascorbic Acid | Reduce Ag+ to Ag0 | Controls reaction kinetics; influences final size. |

| Stabilizing Agent | Polyvinylpyrrolidone (PVP), Citrate, Oleylamine | Prevent aggregation; control growth | Determines colloidal stability and can direct particle shape. |

This table provides a general overview of the roles of different chemical agents in the solution-based synthesis of silver nanoparticles.

Computational and Theoretical Studies of 6 Methylheptane 2,4 Dionato O,o Silver

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (6-Methylheptane-2,4-dionato-O,O')silver, DFT calculations are instrumental in understanding its fundamental chemical nature.

Electronic Structure and Bonding Characteristics

DFT calculations can provide a detailed picture of the electronic structure and the nature of the bonding within the this compound molecule. The interaction between the silver atom and the 6-methylheptane-2,4-dionato ligand is of primary interest. The bonding is characterized by the coordination of the silver ion with the two oxygen atoms of the β-diketonate ligand.

Theoretical studies on similar metal β-diketonate complexes reveal that the metal-oxygen bond is a mixture of ionic and covalent character. In the case of silver, the Ag-O bond is expected to have significant ionic character due to the difference in electronegativity between silver and oxygen. DFT can quantify this by analyzing the electron density distribution, molecular orbitals, and charge distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. For metal β-diketonates, the HOMO is often localized on the ligand, while the LUMO is typically centered on the metal atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| Nature of Ag-O Bond | Primarily ionic with some covalent character | Influences bond strength and reactivity. |

| HOMO Localization | Expected to be on the β-diketonate ligand | Site of potential oxidation. |

| LUMO Localization | Expected to be on the silver atom | Site of potential reduction. |

| HOMO-LUMO Gap | Moderate | Indicates moderate chemical stability. |

Prediction of Molecular Geometry and Conformational Analysis

DFT calculations are highly effective in predicting the ground-state molecular geometry of complexes like this compound. The calculations optimize the positions of the atoms to find the lowest energy conformation. For this complex, a key feature is the chelate ring formed by the silver atom and the two oxygen atoms of the ligand. The geometry around the silver atom is expected to be influenced by the steric bulk of the isobutyl group on the ligand.

Conformational analysis, also performed using DFT, explores the different spatial arrangements of the atoms (conformers) and their relative energies. The flexible alkyl side chain (6-methylheptane) of the ligand can adopt various conformations, and DFT can identify the most stable conformer and the energy barriers for rotation around single bonds. This information is valuable for understanding the molecule's dynamic behavior.

Table 2: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| Ag-O bond length | ~2.1 - 2.3 Å |

| O-Ag-O bond angle | ~90 - 100° |

| C-O bond length | ~1.25 - 1.30 Å |

| C-C bond length (in chelate ring) | ~1.38 - 1.42 Å |

Energetics of Ligand Dissociation and Reactivity Predictions

A critical aspect of the chemistry of this compound, particularly in the context of its use as a precursor for silver deposition, is the strength of the silver-ligand bond. DFT calculations can predict the bond dissociation energy (BDE) for the Ag-O bonds. This value represents the energy required to break the bond and separate the silver atom from the ligand. A lower BDE suggests that the ligand can be removed more easily, which is a desirable characteristic for a chemical vapor deposition (CVD) precursor.

DFT can also be used to predict the reactivity of the molecule. By calculating various chemical descriptors such as ionization potential, electron affinity, and chemical hardness, the susceptibility of the molecule to different types of chemical reactions can be assessed. longdom.org For instance, the calculated ionization potential can indicate how easily an electron can be removed from the molecule, providing insight into its behavior in oxidation processes.

Molecular Dynamics (MD) Simulations for Gas-Phase and Surface Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While DFT provides a static picture of the electronic structure, MD simulations offer a dynamic view of the system over time.

For this compound, MD simulations can be employed to study its behavior in the gas phase, which is particularly relevant for CVD applications. These simulations can model the molecule's translational, rotational, and vibrational motions at different temperatures. This can help in understanding how the molecule behaves as it is transported to a substrate surface.

Furthermore, MD simulations are invaluable for studying the interaction of the precursor molecule with a substrate surface. By modeling the approach and adsorption of this compound on a specific surface, insights into the initial stages of film growth can be obtained. These simulations can reveal preferred adsorption sites, the orientation of the molecule on the surface, and the energetics of the adsorption process.

Reaction Pathway Modeling for Decomposition and Deposition Processes

Understanding the chemical reactions that lead to the decomposition of this compound and the subsequent deposition of silver is crucial for controlling the properties of the resulting silver films. Reaction pathway modeling, often using DFT, can elucidate the mechanisms of these complex processes.

Potential decomposition pathways for the 6-methylheptane-2,4-dionato ligand upon heating or interaction with a surface can be proposed and evaluated computationally. These pathways could involve the cleavage of C-C, C-O, and C-H bonds within the ligand. By calculating the activation energies for each step in a proposed pathway, the most likely decomposition mechanism can be identified.

Control of Material Microstructure and Purity Via Precursor Chemistry

Relationship between Precursor Structure and Deposited Film Morphology (e.g., Crystallinity, Texture)

The molecular architecture of a silver precursor like (6-Methylheptane-2,4-dionato-O,O')silver is fundamental in determining the morphology of the deposited silver film. The properties of the β-diketonate ligand, such as its size, steric hindrance, and the presence of specific functional groups, directly impact the precursor's behavior during chemical vapor deposition (CVD) or other deposition processes.

The structure of the 6-methylheptane-2,4-dionato ligand—a non-fluorinated β-diketonate with a branched alkyl group—influences several key precursor characteristics:

Volatility and Thermal Stability: The size and branching of the alkyl groups on the β-diketonate ligand affect the intermolecular forces, which control the precursor's volatility and decomposition temperature. researchgate.net Generally, bulkier ligands can increase steric shielding around the central silver atom, potentially leading to monomeric or dimeric structures that are more volatile than the polymeric structures often formed by simpler silver β-diketonates. mdpi.comnih.gov This enhanced volatility is crucial for efficient mass transport in CVD processes.

Decomposition Pathway: The chemical nature of the ligand dictates how it fragments upon thermal activation. The decomposition mechanism influences the growth rate and surface chemistry on the substrate, which are critical factors for controlling the film's crystallinity and texture (preferred crystallographic orientation). Precursors that undergo clean decomposition with minimal side reactions are more likely to yield highly crystalline films.

Surface Mobility of Adsorbed Species: Once the precursor adsorbs onto the substrate surface, the ligands mediate its interaction with the surface. The ease of ligand removal and the mobility of the resulting silver adatoms are crucial for the formation of an ordered crystalline lattice. Incomplete ligand dissociation can hinder adatom diffusion, leading to amorphous or poorly crystalline films.

Research on various metal β-diketonate complexes has shown that modifying the ligand backbone provides significant flexibility in tailoring the properties of the final material. nih.gov For instance, fluorination of the ligand typically increases volatility but can sometimes lead to fluorine incorporation in the film. The use of a hydrocarbon-based ligand like 6-methylheptane-2,4-dionate avoids this issue, though it may require different strategies to manage carbon impurities.

Table 1: Influence of β-Diketonate Ligand Features on Film Morphology

| Ligand Feature | Effect on Precursor Properties | Impact on Deposited Film Morphology |

| Steric Bulk | Increases volatility by reducing intermolecular forces. researchgate.net | Can influence growth rate and grain size. |

| Fluorination | Generally increases volatility and can alter decomposition temperature. nih.gov | May improve film purity but risks fluorine contamination. |

| Chain Length | Affects volatility and melting point. | Influences precursor delivery and deposition window. |

| Branching | Can enhance steric shielding and modify decomposition kinetics. | Affects surface reactions and potentially the film's texture. |

Strategies for Minimizing Carbon and Other Impurities in Deposited Silver Materials

A primary challenge when using organometallic precursors such as this compound is the potential for incorporating impurities, particularly carbon and oxygen, from the ligand into the deposited silver film. nih.gov The presence of such impurities degrades the material's electrical conductivity and optical properties. Several strategies are employed to mitigate this issue.

Introduction of a Co-reactant: A common and effective method is the introduction of a reactive gas, such as hydrogen, during the CVD process. Hydrogen can facilitate the reductive elimination of the organic ligand, forming stable volatile byproducts (e.g., the parent β-diketone, 6-methylheptane-2,4-dione) and leaving behind high-purity silver. This process lowers the required decomposition temperature and often results in cleaner films compared to purely thermal decomposition.

Precursor and Ligand Design: The intrinsic chemical structure of the precursor plays a crucial role. Ligands that possess clean decomposition pathways, such as those that can undergo β-hydride elimination, are favored because they are less prone to leaving carbonaceous residues. researchgate.net The stability of the metal-oxygen bond in the β-diketonate complex also affects the decomposition; weaker bonds may allow for ligand removal at lower temperatures, reducing the likelihood of parasitic reactions that lead to impurity incorporation. nih.gov

Optimization of Deposition Parameters: Careful control over process conditions is essential.

Substrate Temperature: There is typically an optimal temperature window for deposition. If the temperature is too low, decomposition may be incomplete, leaving unreacted precursor or ligand fragments in the film. If it is too high, gas-phase reactions can occur, leading to the formation of nanoparticles that rain down on the substrate, resulting in poor film quality and high impurity levels.

Pressure and Flow Rates: Adjusting the reactor pressure and the flow rates of the precursor and any co-reactants can modify the residence time of molecules in the reaction zone and their concentration at the substrate surface, thereby influencing the reaction pathways and film purity.

In focused electron beam-induced deposition (FEBID), another technique where such precursors are used, carbon contamination is a significant issue. beilstein-journals.org Post-deposition purification steps, such as annealing in a reactive atmosphere (e.g., H₂O or O₂), can be used to remove the carbon matrix, although this may alter the nanostructure's morphology. nih.gov

Fabrication of Nanostructures and Nanoparticles with Controlled Dimensions

This compound can serve as a silver source for the bottom-up fabrication of nanomaterials with precisely controlled shapes and sizes. The choice of synthesis method and the control over reaction kinetics are paramount for achieving the desired morphology. nih.govresearchgate.net

Solution-Phase Synthesis (e.g., Polyol Method): In a typical solution-phase synthesis, the silver precursor is chemically reduced in a high-boiling-point solvent that also acts as a reducing agent (e.g., ethylene (B1197577) glycol). nih.gov A capping agent or stabilizer is often added to control the growth and prevent the agglomeration of the nanoparticles. youtube.com

Control of Nucleation and Growth: By carefully controlling parameters such as precursor concentration, temperature, and the rate of reduction, the nucleation and growth phases can be separated and managed. mdpi.com A rapid injection of the precursor and reducing agents can lead to a single burst of nucleation, followed by slower growth on the existing nuclei, resulting in a narrow size distribution. rsc.org

Shape Control: The final shape of the nanoparticles (e.g., spheres, cubes, wires, plates) is determined by the crystalline structure of the initial seeds and the relative growth rates of different crystal facets. nih.gov Capping agents can selectively adsorb to certain facets, slowing their growth and allowing other facets to grow faster, thereby directing the final shape.

Gas-Phase Synthesis (e.g., FEBID): Focused electron beam-induced deposition allows for the direct-write, 3D printing of silver nanostructures. nih.gov In this process, a focused electron beam is used to locally decompose precursor molecules that have been adsorbed onto a substrate from the gas phase. While this technique offers exceptional spatial control, the resulting deposits from organometallic precursors often have a low metal content within a carbonaceous matrix. beilstein-journals.org The deposition conditions, such as beam energy and current, can be tuned to influence the dissociation process and the resulting composition and morphology. nih.gov

Table 2: Parameters for Controlling Nanoparticle Dimensions in Solution-Phase Synthesis

| Parameter | Effect on Nanoparticle/Nanostructure |

| Precursor Concentration | Affects nucleation rate and final particle size. Higher concentrations can lead to larger particles. mdpi.com |

| Temperature | Influences reaction kinetics (reduction rate) and crystal growth. |

| Reducing Agent | The strength of the reducing agent affects the rate of silver ion reduction, influencing nucleation. |

| Capping Agent/Stabilizer | Prevents agglomeration and can be used to direct shape by selectively binding to crystal facets. nih.gov |

| Reaction Time | Determines the extent of particle growth. |

Surface-Selective Deposition Methodologies

Achieving deposition of silver onto specific, predefined areas of a substrate is crucial for the fabrication of integrated devices, sensors, and plasmonic arrays. Surface-selective deposition using precursors like this compound can be accomplished by chemically patterning the substrate surface to direct the adsorption and reaction of the precursor.

Self-Assembled Monolayers (SAMs): The most common approach involves patterning the substrate with self-assembled monolayers. SAMs are ordered, single-molecule-thick layers that can be designed to have different terminal functional groups. researchgate.netkorea.ac.kr

Patterning Hydrophilic/Hydrophobic Regions: A substrate can be patterned with regions of hydrophobic (e.g., alkyl-terminated) and hydrophilic (e.g., hydroxyl- or carboxyl-terminated) SAMs. In solution-based deposition, the precursor may preferentially adsorb onto one type of region over the other, leading to selective growth. semanticscholar.org

Inhibiting and Promoting Deposition: In CVD, certain SAMs can act as a resist layer, preventing the precursor from adsorbing or decomposing. For example, long-chain alkylthiol SAMs on gold or silver surfaces are known to inhibit the deposition of many materials. dtic.mil Conversely, SAMs with specific functional groups can act as a nucleation layer, promoting deposition only in the patterned areas.

Microcontact Printing (µCP): This soft lithography technique is widely used to create SAM patterns. An elastomeric stamp is "inked" with the SAM-forming molecule and then brought into contact with the substrate, transferring the pattern. researchgate.netsemanticscholar.org This method allows for the creation of high-resolution patterns that can guide the selective deposition of silver nanoparticles or films. korea.ac.kr

Vapor-Phase Selectivity: In some cases, selectivity can be achieved without SAMs. For instance, an extremely thin printed layer of certain organofluorine compounds can modulate the condensation coefficient of silver vapor, causing the metal to deposit only on the areas not covered by the compound. rsc.org Another example is the selective deposition of silver particles onto specific crystal facets of a material like diamond, driven by differences in surface energy and reactivity between the facets. rsc.org

These methodologies leverage the chemical interaction between the precursor molecule and the substrate surface, demonstrating how precursor chemistry is central to achieving not only microstructural control but also precise spatial control of the deposited material.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing (6-Methylheptane-2,4-dionato-O,O')silver?

- Synthesis requires optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of silver precursors to the β-diketonate ligand). A factorial design approach can systematically evaluate these variables, identifying interactions that influence yield and purity . Ligand stability under acidic/basic conditions must also be assessed due to potential hydrolysis of the β-diketonate moiety, which could destabilize the complex.

Q. How can the structural integrity of this compound be validated experimentally?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for visualizing coordination geometry . Complementary techniques like FT-IR (to confirm ligand coordination via ν(C=O) shifts) and NMR (for ligand symmetry analysis) are critical. For non-crystalline samples, pair powder XRD with DFT-based simulations to resolve ambiguities in bond lengths/angles.

Q. What theoretical frameworks guide the study of silver-β-diketonate complexes?

- Ligand Field Theory (LFT) and Density Functional Theory (DFT) are foundational. LFT explains the electronic transitions and stability of the Ag(I) center, while DFT predicts molecular orbitals and reactivity. Link experimental data (e.g., UV-Vis absorption bands) to computational models to validate hypotheses about electronic structure .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

- Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXD for phase refinement and SHELXE for density modification . High-resolution data (≤0.8 Å) improves precision. If twinning is suspected, apply the TwinLaw module in WinGX to deconvolute overlapping reflections . Cross-validate with EXAFS to confirm local coordination geometry.

Q. What advanced statistical methods are suitable for analyzing the thermal decomposition kinetics of this complex?

- Non-isothermal thermogravimetric analysis (TGA) paired with model-free methods (e.g., Kissinger-Akahira-Sunose) can determine activation energy without assuming a reaction mechanism. For mechanistic insights, apply multivariate analysis (e.g., Principal Component Analysis) to correlate decomposition pathways with ligand substituent effects .

Q. How does the steric bulk of the 6-methylheptane-2,4-dionato ligand influence silver(I) reactivity?

- Compare crystallographic data with analogous complexes (e.g., acetylacetonato derivatives) to quantify steric effects using Tolman’s cone angle or buried volume (%VBur). Kinetic studies (e.g., ligand substitution rates) under controlled conditions can isolate steric vs. electronic contributions. Computational tools like COMSOL Multiphysics enable dynamic simulation of steric crowding during reaction trajectories .

Methodological Challenges and Innovations

Q. What strategies mitigate Ag(I) photoreduction during optical property studies?

- Conduct experiments under inert atmospheres (Ar/glovebox) and use UV-filtered light sources. Monitor reduction via XPS or EPR. For time-resolved studies, employ pulsed laser setups with rapid data acquisition to capture transient species before degradation .

Q. How can AI enhance the design of silver-β-diketonate complexes for catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.